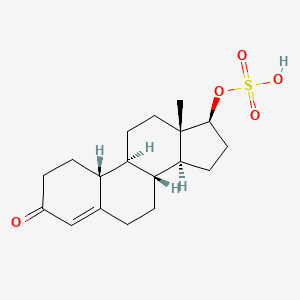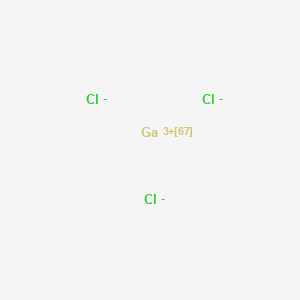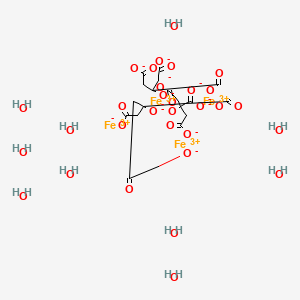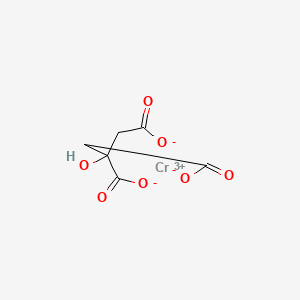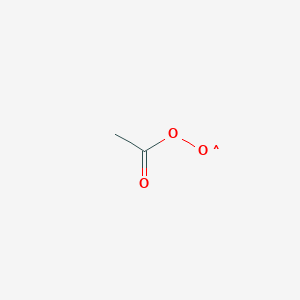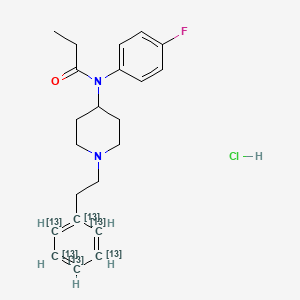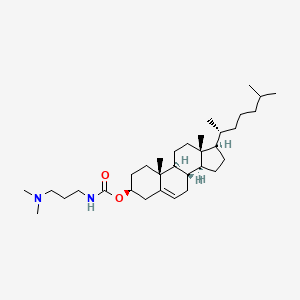
DMPAC-Chol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DMPAC-Chol is synthesized through a multi-step process involving the modification of cholesterol. The primary synthetic route includes the reaction of cholesterol with 3-(dimethylamino)propylamine to form the carbamate derivative. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced purification techniques such as column chromatography and recrystallization. The final product is obtained as a crystalline solid with a purity of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions
DMPAC-Chol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cholesterol backbone.
Substitution: The dimethylamino group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
DMPAC-Chol has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of liposomes for drug delivery systems.
Biology: Employed in gene transfection studies to deliver genetic material into cells.
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the formulation of lipid-based nanoparticles for various industrial applications
Mécanisme D'action
DMPAC-Chol exerts its effects primarily through its ability to form liposomes that can encapsulate and deliver genetic material or drugs into cells. The cationic nature of the compound allows it to bind to negatively charged DNA, facilitating its entry into cells. Once inside the cell, the liposome releases its contents, allowing the genetic material or drug to exert its effects. The molecular targets and pathways involved include the cellular uptake mechanisms and intracellular trafficking pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
DMHAPC-Chol: Another cationic cholesterol derivative used in gene transfection.
DC-Chol: A widely used cationic lipid for liposome formation and gene delivery
Uniqueness of DMPAC-Chol
This compound is unique due to its high transfection efficiency and ability to protect DNA from serum nuclease degradation. This makes it particularly valuable in gene therapy and drug delivery applications .
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(dimethylamino)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O2/c1-23(2)10-8-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-9-21-35(6)7)16-18-32(25,4)30(27)17-19-33(28,29)5/h12,23-24,26-30H,8-11,13-22H2,1-7H3,(H,34,36)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWSSROBKRIZBR-FLFWOSPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

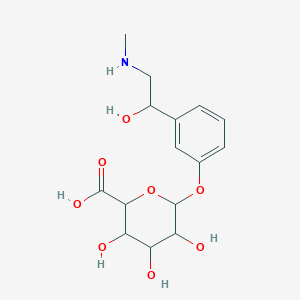
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)
